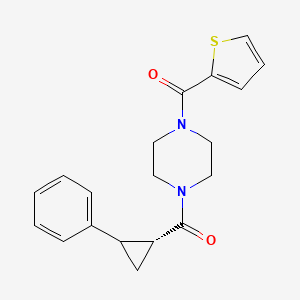

(4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone

Description

Properties

IUPAC Name |

[(1R)-2-phenylcyclopropyl]-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c22-18(16-13-15(16)14-5-2-1-3-6-14)20-8-10-21(11-9-20)19(23)17-7-4-12-24-17/h1-7,12,15-16H,8-11,13H2/t15?,16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCSICKXIKWGLT-OEMAIJDKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C(=O)[C@@H]2CC2C3=CC=CC=C3)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the phenylcyclopropane carboxylic acid, which is then reacted with piperazine to form the intermediate. This intermediate is further reacted with thiophene-2-carbonyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Reduction Reactions

The ketone groups in the thiophene-carbonyl and cyclopropanecarbonyl subunits are susceptible to reduction. For example:

-

Sodium borohydride (NaBH₄) reduces diketones to diols, as demonstrated in the reduction of 1,6-di(thiophen-2-yl)hexane-1,6-dione (compound 2 ) to 1,6-di(thiophen-2-yl)hexane-1,6-diol (compound 12 ) .

-

Catalytic hydrogenation (e.g., Pd/C, H₂) can saturate double bonds or reduce carbonyls. In compound 14 , hydrogenation over Pd/C yielded thiophen-2-yl(2-(thiophen-2-yl)cyclopentyl)methanone (17 ) via alkene reduction .

Table 1: Reduction Conditions and Outcomes

| Reagent | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄/MeOH | Diketone (e.g., 2 ) | Diol (e.g., 12 ) | 64–93% | |

| Pd/C, H₂/MeOH | Cycloalkenyl ketone | Cycloalkyl methanone | 93% |

Cyclocondensation and Acid-Mediated Reactions

Protic or Lewis acids (e.g., HCl, HOAc, AlCl₃) facilitate cyclocondensation or rearrangement:

-

HCl/HOAc treatment of diketones triggers cyclization. For instance, compound 4 (1,7-di(thiophen-2-yl)heptane-1,7-dione) reacted with HCl to form thiophen-2-yl(2-(thiophen-2-yl)cyclohex-1-en-1-yl)methanone (21 ) and its isomer 22 .

-

AlCl₃ promotes Friedel-Crafts acylation, as seen in the synthesis of 2 and 4 from thiophene and diacyl chlorides .

Table 2: Acid-Mediated Reactions

| Acid/Catalyst | Substrate | Product | Conditions | Yield | Source |

|---|---|---|---|---|---|

| HCl/HOAc | Diketone (e.g., 4 ) | Cyclohexenyl derivatives | RT, 2 h | 59–91% | |

| AlCl₃ | Thiophene + diacyl chloride | Diketones (e.g., 2 ) | RT, 3 h | 89% |

Functionalization of the Piperazine Ring

The piperazine nitrogen atoms can undergo nucleophilic substitution or acylation:

-

Acylation : Piperazine reacts with acyl chlorides (e.g., phenylcyclopropanecarbonyl chloride) to form derivatives like the target compound.

-

Sulfonylation : Analogous compounds (e.g., PD139599 ) incorporate sulfonyl groups via reactions with sulfonyl chlorides .

Thiophene Reactivity

The thiophene ring participates in electrophilic substitutions (e.g., bromination) and cross-coupling reactions:

-

Bromination : Thiophene derivatives undergo regioselective bromination at the α-position .

-

Cross-coupling : Suzuki-Miyaura or Stille couplings could modify the thiophene moiety, though direct examples are not documented in the provided sources.

Cyclopropane Ring Stability

The phenylcyclopropane group is generally stable under mild conditions but may undergo ring-opening under strong acids/bases or transition-metal catalysis. No direct examples are cited, but analogous cyclopropane systems suggest potential for strain-driven reactivity .

Synthetic Pathways

The compound is synthesized via sequential acylation of piperazine:

-

Step 1 : Piperazine reacts with 2-phenylcyclopropanecarbonyl chloride.

-

Step 2 : The resultant intermediate is acylated with thiophene-2-carbonyl chloride .

Key Analytical Data :

-

HRMS : Used to confirm molecular ions (e.g., m/z 275.05643 for cyclohexenyl derivatives ).

-

NMR : Characteristic shifts for thiophene (δ 7.5–7.7 ppm), piperazine (δ 2.5–3.5 ppm), and cyclopropane (δ 1.6–2.2 ppm) .

Biological Relevance

While not explicitly studied for the target compound, analogs like tiagabine (a GABA reuptake inhibitor) highlight the pharmacological potential of thiophene-piperazine hybrids .

Scientific Research Applications

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions. The following outlines common synthetic routes:

- Preparation of Phenylcyclopropane Carboxylic Acid:

- Starting material is reacted to form the acid.

- Formation of Intermediate:

- The acid is reacted with piperazine to yield an intermediate.

- Final Product Synthesis:

- The intermediate undergoes reaction with thiophene-2-carbonyl chloride under controlled conditions.

Reagents Used:

- Organic solvents such as dichloromethane.

- Catalysts like triethylamine.

Chemistry

- Building Block for Synthesis: This compound serves as a versatile building block for synthesizing more complex molecules, facilitating the development of new materials and pharmaceuticals.

Biology

- Ligand in Receptor Binding Studies: Investigated for its potential interactions with various receptors, including neurotransmitter receptors, which may influence dopaminergic and serotonergic signaling pathways.

Medicine

- Therapeutic Potential: Explored for its effects as an acetylcholinesterase inhibitor, which could lead to improved cognition and memory enhancement. Such properties make it a candidate for treating neurodegenerative diseases like Alzheimer’s.

Research indicates that (4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone exhibits potential biological activities:

-

Microtubule Dynamics Inhibition:

- Similar piperazine-based compounds have shown the ability to inhibit microtubule dynamics, leading to mitotic arrest in cancer cells, which is crucial for developing anti-cancer therapies.

-

Kinase Inhibition:

- The compound may inhibit protein tyrosine kinases involved in cell signaling and proliferation, impacting pathways related to cancer progression.

-

Receptor Interaction:

- Its structural components may facilitate interactions with neurotransmitter receptors, influencing various neurological processes.

Mechanism of Action

The mechanism of action of (4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the phenylcyclopropane and thiophene moieties may enhance binding affinity and specificity. This compound may modulate receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Piperazine Substituents

Compound A : (4-(4-Nitrophenyl)piperazin-1-yl)(thiophen-2-yl)methanone (CAS: 330468-37-6)

- Key Differences : The 2-phenylcyclopropanecarbonyl group in the target compound is replaced with a 4-nitrophenyl group.

- Reduced steric bulk compared to the cyclopropane ring may improve solubility but decrease metabolic stability .

Compound B : Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)

- Key Differences : The 2-phenylcyclopropanecarbonyl group is replaced with a 4-(trifluoromethyl)phenyl substituent.

- Structural rigidity is lower than the cyclopropane-containing analog, which may affect target selectivity .

Compound C : (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone (CAS: 1219905-81-3)

- Key Differences: The thiophen-2-yl methanone is replaced with a chlorophenyl-isoxazole group.

- Impact: The isoxazole ring adds hydrogen-bonding capability, which could enhance binding to enzymes or receptors.

Functional Group Modifications

Compound D : (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone

- Key Differences: The cyclopropane moiety is absent, and a pyridoindole group replaces the thiophen-2-yl methanone.

- Reported anti-HIV activity (EC₅₀ = 0.53 μM) suggests that structural analogs with similar electron-rich aromatic systems may exhibit antiviral effects .

Compound E : (5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methanone (T-04)

- Key Differences : A sulfonyl group replaces the carbonyl linker, and the cyclopropane is absent.

- Impact: The sulfonyl group increases acidity and hydrogen-bond acceptor capacity, which may improve solubility but reduce cell permeability.

Comparative Data Table

Biological Activity

The compound (4-(2-Phenylcyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula: CHNOS

- Molecular Weight: 298.39 g/mol

- Key Functional Groups: Piperazine ring, phenylcyclopropane moiety, thiophene group.

This structural composition suggests a diverse interaction profile with biological targets, particularly in the central nervous system and cancer biology.

Research indicates that compounds similar to this compound may interact with various molecular targets:

- Microtubule Dynamics: Some piperazine-based compounds have been shown to inhibit microtubule dynamics, leading to mitotic arrest in cancer cells. This mechanism is crucial for developing anti-cancer therapies by sensitizing tumor cells to apoptosis .

- Receptor Interaction: The compound's piperazine and thiophene moieties may facilitate interactions with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic signaling pathways .

- Kinase Inhibition: Similar compounds have been identified as inhibitors of protein tyrosine kinases, which play significant roles in cell signaling and proliferation. This inhibition can impact pathways related to cancer progression .

Anticancer Activity

A study evaluating piperazine derivatives demonstrated that certain structural modifications significantly enhance anticancer activity. For example, compounds that induce microtubule destabilization showed increased efficacy in colon cancer models, suggesting that this compound may exhibit similar properties .

Neuropharmacological Effects

Given the structural characteristics of the compound, it is hypothesized that it may have neuropharmacological effects. Compounds with similar piperazine structures have shown promise in modulating dopamine D2 and D3 receptors, which are critical targets for treating disorders like schizophrenia and Parkinson's disease .

Case Studies

- Colon Cancer Models: In vitro studies indicated that derivatives of piperazine compounds could induce mitotic arrest in HT29 human colon cancer cells with an effective dose (ED50) around 115 nM. The observed effects included increased sensitivity to apoptotic signals and altered microtubule organization .

- Dopamine Receptor Studies: Research on piperazine hybrids has shown that they can selectively bind to D3 receptors, exhibiting potent agonist activity which could be beneficial in developing treatments for neurological disorders .

Comparative Analysis

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of (4-(2-Phenylcyclopropanecropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone?

Answer:

The synthesis typically involves multi-step reactions, including amide bond formation and cyclopropane ring construction. Key steps include:

- Nucleophilic substitution : Piperazine derivatives react with activated carbonyl intermediates under reflux conditions (e.g., dichloromethane or ethanol as solvents) .

- Cyclopropanation : Use of transition metal catalysts (e.g., palladium) to form the cyclopropane moiety, with temperature control (60–80°C) critical to minimize ring-opening side reactions .

- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the product, with yields optimized by adjusting reaction time and stoichiometry .

Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the thiophene, piperazine, and cyclopropane moieties. For example, cyclopropane protons appear as distinct multiplets at δ 1.5–2.5 ppm .

- Infrared Spectroscopy (IR) : Carbonyl stretches (C=O) at ~1650–1750 cm⁻¹ and thiophene C-S vibrations at ~600–700 cm⁻¹ .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .

Basic: How can researchers screen for initial biological activity of this compound?

Answer:

- In vitro assays : Test enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates or ELISA-based protocols .

- Cell-based studies : Evaluate cytotoxicity (via MTT assay) and anti-inflammatory activity (e.g., COX-2 inhibition in macrophage models) .

- Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with target proteins .

Advanced: What structure-activity relationship (SAR) insights guide the design of analogs with enhanced potency?

Answer:

- Thiophene substitution : Replacing thiophene with furan reduces bioactivity due to decreased π-π stacking with hydrophobic enzyme pockets .

- Cyclopropane rigidity : Modifying the cyclopropane ring (e.g., electron-withdrawing substituents) improves metabolic stability but may reduce solubility .

- Piperazine flexibility : N-methylation of the piperazine ring enhances blood-brain barrier penetration in neuropharmacological studies .

Advanced: What methodologies elucidate the compound’s mechanism of action at the molecular level?

Answer:

- Computational docking : Use tools like AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 or serotonin receptors) .

- Mutagenesis studies : Site-directed mutagenesis of key amino acids in enzyme active sites to validate binding hypotheses .

- Kinetic assays : Measure inhibition constants (Kᵢ) using steady-state kinetics to differentiate competitive vs. non-competitive mechanisms .

Advanced: How can conflicting bioactivity data from different studies be resolved?

Answer:

- Reproducibility checks : Standardize assay conditions (e.g., pH, temperature, cell line passage number) .

- Meta-analysis : Compare data across multiple models (e.g., in vitro vs. ex vivo) to identify context-dependent effects .

- Orthogonal validation : Confirm results using alternative methods (e.g., SPR if initial data came from fluorescence assays) .

Basic: What methods determine key physicochemical properties like solubility and logP?

Answer:

- LogP measurement : Use shake-flask method with octanol/water partitioning, analyzed via UV-Vis spectroscopy .

- Solubility profiling : High-throughput solubility assays in buffers (pH 1–7.4) with quantification by HPLC .

- Thermal stability : Differential scanning calorimetry (DSC) to assess melting points and degradation thresholds .

Advanced: How is computational modeling applied to predict metabolic pathways?

Answer:

- In silico tools : Software like Schrödinger’s ADMET Predictor or MetaSite simulates Phase I/II metabolism (e.g., cytochrome P450 oxidation) .

- Density Functional Theory (DFT) : Calculate activation energies for potential metabolic reactions (e.g., hydroxylation at the cyclopropane ring) .

Basic: What preliminary toxicity assessments are recommended before in vivo studies?

Answer:

- Ames test : Assess mutagenicity using Salmonella typhimurium strains .

- Hepatotoxicity screening : Measure ALT/AST release in primary hepatocyte cultures .

- hERG assay : Patch-clamp electrophysiology to evaluate cardiac risk via potassium channel inhibition .

Advanced: How do structural analogs compare in target selectivity and off-target effects?

Answer:

- Selectivity profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to compare inhibition across 100+ kinases .

- Off-target screening : Employ thermal shift assays (TSA) to identify unintended protein interactions .

- Crystallography : Co-crystallize analogs with targets (e.g., X-ray diffraction) to visualize binding site variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.